Welcome to the BenchChem Online Store!
molecular formula C11H9NO2 B8446982 3-(1,2-Epoxyethyl)-5-phenylisoxazole

3-(1,2-Epoxyethyl)-5-phenylisoxazole

Cat. No. B8446982
M. Wt: 187.19 g/mol
InChI Key: TWCVJEINYFPQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03932426

Procedure details

A mixture of 3-(1,2-epoxyethyl)-5-phenylisoxazole (1.05 g) and 3-hydroxypiperidine (1.13 g) is heated at 70°C for 20 minutes and then chromatographed on silica gel to give 3-[1-hydroxy-2-(3-hydroxypiperidino)ethyl]-5-phenylisoxazole (1.25 g). To a suspension of the compound in water (6.5 ml) is added 60% perchloric acid (516 ml), the precipitate is collected by filtration, and recrystallized from a mixture of 99% ethanol (2 ml) and ethyl acetate (8 ml) to give the perchlorate which melts at 151°-153°C. The perchlorate is suspended in aqueous sodium hydroxide solution and extracted with methylene chloride. After being dried with sodium sulfate, the extract is evaporated to give 3-[1-hydroxy-2-(3-hydroxypiperidino) ethyl]-5-phenylisoxazole (544 mg). Recrystallization from a mixture of ethyl acetate and hexane gives colorless prisms (388 mg) melting at 94°-96°C.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH:2]1[C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][N:5]=1.[OH:15][CH:16]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17]1>>[OH:1][CH:2]([C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][N:5]=1)[CH2:3][N:18]1[CH2:19][CH2:20][CH2:21][CH:16]([OH:15])[CH2:17]1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
O1C(C1)C1=NOC(=C1)C1=CC=CC=C1
Name
Quantity
1.13 g
Type
reactant
Smiles
OC1CNCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
OC(CN1CC(CCC1)O)C1=NOC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.